molecular formula C6H14OS B1329518 2-(tert-Butylthio)ethanol CAS No. 5396-50-9

2-(tert-Butylthio)ethanol

Cat. No. B1329518
CAS RN: 5396-50-9
M. Wt: 134.24 g/mol
InChI Key: INULQKSPBVGHOU-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)ethanol (TBAE) is an alkanolamine . It is a sterically hindered amine and is a useful chemical absorbent for the selective absorption of hydrogen sulfide in the presence of carbon dioxide .


Molecular Structure Analysis

The linear formula for 2-(tert-Butylamino)ethanol is (CH3)3CNHCH2CH2OH . The molecular weight is 117.19 .


Physical And Chemical Properties Analysis

The physical properties of 2-(tert-Butylamino)ethanol include a boiling point of 90-92 °C/25 mmHg, a melting point of 41-43 °C, and a density of 0.867 g/mL at 25 °C .

Scientific Research Applications

Solvent and Extraction Applications

The use of 2-(tert-Butylthio)ethanol in solvent applications is highlighted by its role in the extraction of alcohols from water. This is particularly relevant in processes where alcohols like ethanol and 1-butanol are synthesized from bio-feedstocks by fermentation, resulting in low alcohol concentrations in water. Efficient extraction methods, using compounds like 2-(tert-Butylthio)ethanol, are crucial in these contexts due to the high energy consumption typically associated with conventional distillation processes. Such applications are significant in industries where alcohols are used as fuels or solvents, especially in the pharmaceutical industry (Chapeaux et al., 2008).

Chemical Synthesis and Reactions

2-(tert-Butylthio)ethanol plays a role in various chemical reactions and syntheses. For instance, its derivatives are involved in the cyclization of N-alkyldithiocarbamates in alkaline media, which is a process contrary to well-known chemistry. This includes reactions where cyclic dithiocarbamates are produced rather than alkaline metal or ammonium salts. Such chemical reactions have implications in the synthesis of complex organic compounds and in the study of reaction mechanisms (de Lima et al., 2012).

Cryogenic Applications

In cryogenic applications, mixtures involving compounds like 2-(tert-Butylthio)ethanol are utilized as cryoglues. These are used to mount vitreous biological specimens for ultrathin cryosectioning. The ability of these mixtures to stiffen to a gluey consistency at low temperatures is critical for securely fixing samples in place during microtomy. This application is particularly relevant in the field of cryo-ultramicrotomy, where precise sample mounting is essential for detailed microscopic analysis (Richter, 1994).

Kinetic Modeling in Chemical Processes

Kinetic modeling of chemical processes, such as the etherification of ethanol with olefins, often involves compounds like 2-(tert-Butylthio)ethanol. These models are essential for understanding the mechanisms of chemical reactions and for optimizing industrial processes. For example, in the production of ethyl tert-butyl ether (ETBE), kinetic studies provide insights into reaction rates, mechanisms, and the influence of various catalysts, thereby aiding in the development of more efficient and sustainable chemical production methods (Soto et al., 2017).

properties

IUPAC Name

2-tert-butylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INULQKSPBVGHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202249
Record name 2-(tert-Butylthio)ethanol
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Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butylthio)ethanol

CAS RN

5396-50-9
Record name 2-[(1,1-Dimethylethyl)thio]ethanol
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Record name 2-(tert-Butylthio)ethanol
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Record name 2-(tert-Butylthio)ethanol
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Record name 2-(tert-Butylthio)ethanol
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Record name 2-(tert-butylthio)ethanol
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Record name 2-(tert-Butylthio)ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TP Keenan - 1990 - search.proquest.com
This dissertation is a structural and spectroscopic study of the monovalent and divalent pseudotetrahedral complexes of the ligands 2, 2$\sp\prime $-bis (2-imidazolyl) biphenyl (L), and …
Number of citations: 2 search.proquest.com
CAA Claesen, R Segers… - Recueil des Travaux …, 1985 - Wiley Online Library
Various 2‐[Ar(alk)ylsulfonyl]ethanols were prepared and subsequently converted into the corresponding phosphorodichloridites in almost quantitative yield via a convenient synthetic …
Number of citations: 31 onlinelibrary.wiley.com

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